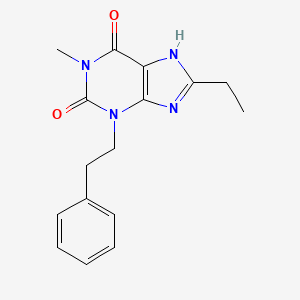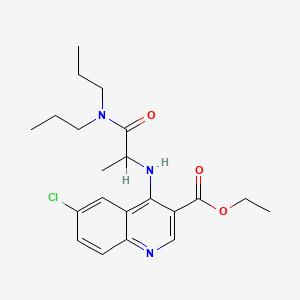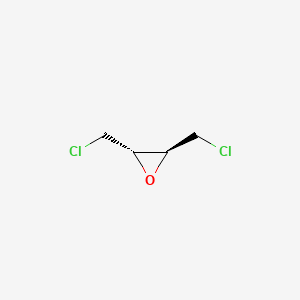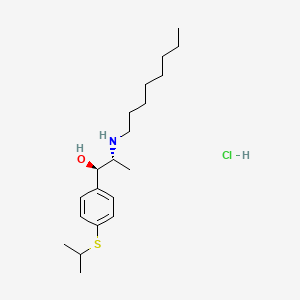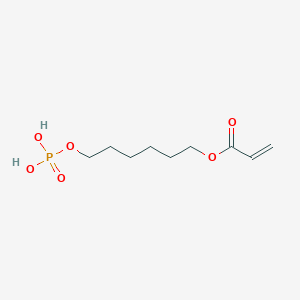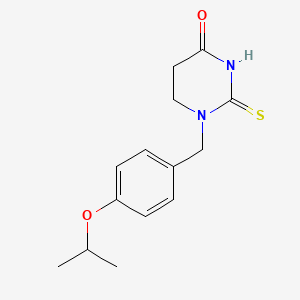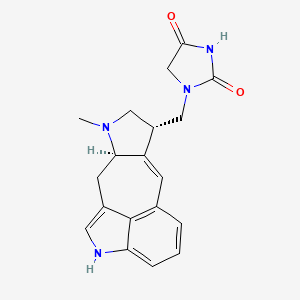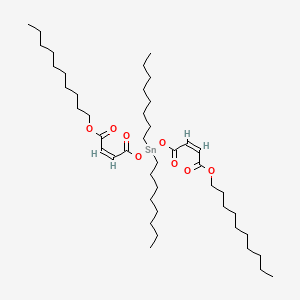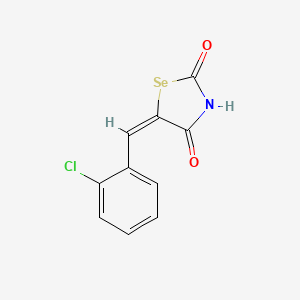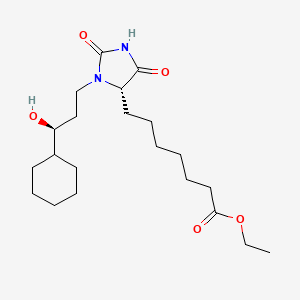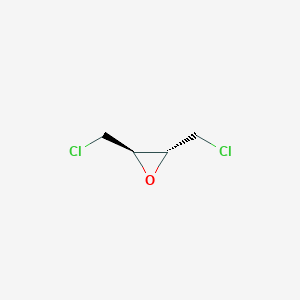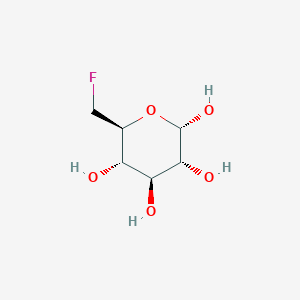
6-Deoxy-6-fluoro-alpha-D-glucopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Deoxy-6-fluoro-alpha-D-glucopyranose is a fluorinated derivative of glucose. This compound is characterized by the replacement of a hydroxyl group with a fluorine atom at the sixth carbon position of the glucose molecule. It has the molecular formula C6H11FO5 and a molecular weight of 182.15 g/mol . This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Deoxy-6-fluoro-alpha-D-glucopyranose typically involves the fluorination of glucose derivatives. One common method is the reaction of glucose with diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction proceeds as follows:
Starting Material: Glucose or a protected glucose derivative.
Reagent: Diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
6-Deoxy-6-fluoro-alpha-D-glucopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to the parent glucose derivative.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can regenerate the parent glucose derivative .
Aplicaciones Científicas De Investigación
6-Deoxy-6-fluoro-alpha-D-glucopyranose has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated carbohydrates.
Biology: The compound serves as a probe to study carbohydrate metabolism and enzyme activity.
Medicine: It is investigated for its potential use in diagnostic imaging and as a therapeutic agent in cancer treatment.
Industry: The compound is used in the development of novel materials and as a precursor in the synthesis of other fluorinated compounds
Mecanismo De Acción
The mechanism of action of 6-Deoxy-6-fluoro-alpha-D-glucopyranose involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
6-Deoxy-6-fluoro-alpha-D-glucopyranose can be compared with other fluorinated glucose derivatives:
6-Deoxy-6-chloro-alpha-D-glucopyranose: Similar structure but with a chlorine atom instead of fluorine.
2-Deoxy-2-fluoro-D-glucose: Fluorine substitution at the second carbon position.
2-Deoxy-D-glucose: Lacks the hydroxyl group at the second carbon position.
Uniqueness
Propiedades
Número CAS |
62182-12-1 |
|---|---|
Fórmula molecular |
C6H11FO5 |
Peso molecular |
182.15 g/mol |
Nombre IUPAC |
(2S,3R,4S,5S,6S)-6-(fluoromethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H11FO5/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-6,8-11H,1H2/t2-,3-,4+,5-,6+/m1/s1 |
Clave InChI |
SHFYXYMHVMDNPY-DVKNGEFBSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O)O)O)F |
SMILES canónico |
C(C1C(C(C(C(O1)O)O)O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


